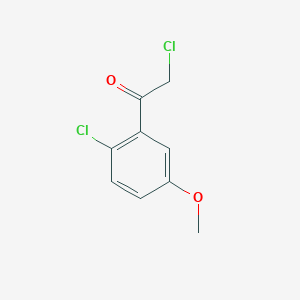

Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-

Description

Chemical Name: 2-Chloro-1-(2-chloro-5-methoxyphenyl)ethanone CAS Number: 99846-94-3 Molecular Formula: C₉H₈Cl₂O₂ Molecular Weight: 219.065 g/mol Physical Properties:

- Density: 1.301 ± 0.06 g/cm³ (20°C, 760 mmHg)

- Boiling Point: 283.0 ± 25.0°C (760 mmHg)

- Melting Point: 40°C .

This compound features a chloro-substituted ethanone backbone with a 2-chloro-5-methoxyphenyl substituent. The methoxy (-OCH₃) group at the para position relative to the ketone introduces electron-donating effects, influencing reactivity and solubility. Its structural analogs often vary in substituent positions or functional groups, leading to differences in physicochemical properties and applications.

Properties

CAS No. |

99846-94-3 |

|---|---|

Molecular Formula |

C9H8Cl2O2 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |

InChI Key |

ACEXHGUSTUUXPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone typically involves the chlorination of 2-methoxyacetophenone. The process can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.

-

Chlorination with Chlorine Gas

Reagents: 2-methoxyacetophenone, chlorine gas.

Conditions: The reaction is conducted in the presence of a catalyst such as iron(III) chloride (FeCl3) at room temperature or slightly elevated temperatures.

:Reaction: C9H10O2+Cl2→C9H8Cl2O2+HCl

-

Chlorination with Thionyl Chloride

Reagents: 2-methoxyacetophenone, thionyl chloride.

Conditions: The reaction is carried out under reflux conditions.

:Reaction: C9H10O2+SOCl2→C9H8Cl2O2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

-

Reduction

- Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or other reduced products.

-

Substitution

- The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

Scientific Research Applications

-

Organic Chemistry :

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a precursor for various pharmaceuticals and agrochemicals.

-

Biological Research :

- Investigated for its potential antimicrobial and anticancer properties.

- Studies have shown that it can inhibit cell proliferation in certain cancer cell lines and exhibit activity against various bacteria.

-

Pharmaceutical Development :

- Explored as a lead compound in drug development due to its unique structural properties that may enhance bioactivity.

-

Material Science :

- Utilized in the production of specialty chemicals and materials that require chlorinated aromatic compounds.

Anticancer Properties

Recent studies indicate that ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)- exhibits significant anticancer activity against various cancer cell lines. The mechanism involves induction of apoptosis and modulation of signaling pathways critical for cancer progression.

| Cell Line | IC50 (µM) |

|---|---|

| K-562 (Leukemia) | 10 |

| HCT-15 (Colon) | 15 |

| SK-MEL-5 (Melanoma) | 12 |

Antimicrobial Activity

The compound has been tested against several bacterial strains with promising results:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

Case Studies

-

Leukemia Treatment :

A study involving K-562 cells demonstrated that treatment with ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)- resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent for leukemia. -

Infection Control :

Clinical trials assessing its antimicrobial effects showed improved outcomes against resistant bacterial infections compared to standard therapies, highlighting its utility in treating infections that are difficult to manage.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Rings

Compound A : 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone

- CAS : 154258-17-0

- Formula : C₉H₇Cl₂FO

- Molecular Weight : 220.06 g/mol

- Key Differences :

Compound B : 2-Chloro-1-(3-fluorophenyl)ethanone

- CAS : 53688-18-9

- Formula : C₈H₆ClFO

- Molecular Weight : 172.58 g/mol

- Key Differences :

Functional Group Modifications

Compound C : 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone

- CAS : 99973-51-0

- Formula: C₁₁H₈ClNO₂

- Molecular Weight : 229.64 g/mol

- Key Differences: Replacement of phenyl with a quinoline moiety (aromatic heterocycle). Hydroxyl (-OH) group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Potential applications in metal chelation due to quinoline’s coordination properties .

Compound D : 1-(5-Chloro-2-hydroxyphenyl)ethanone

- CAS : 1450-74-4

- Formula : C₈H₇ClO₂

- Molecular Weight : 170.59 g/mol

- Key Differences: Hydroxyl (-OH) group replaces the methoxy (-OCH₃) group. Lower molecular weight (170.59 vs. 219.065) and higher acidity (pKa ≈ 8–10 for phenolic -OH vs. inert methoxy). Likely use as a pharmaceutical intermediate due to phenolic reactivity .

Heterocyclic and Aliphatic Derivatives

Compound E : 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Target Compound | 99846-94-3 | C₉H₈Cl₂O₂ | 219.065 | 1.301 | 283.0 |

| Compound A | 154258-17-0 | C₉H₇Cl₂FO | 220.06 | Not Reported | Not Reported |

| Compound B | 53688-18-9 | C₈H₆ClFO | 172.58 | Not Reported | Not Reported |

| Compound C | 99973-51-0 | C₁₁H₈ClNO₂ | 229.64 | Not Reported | Not Reported |

| Compound D | 1450-74-4 | C₈H₇ClO₂ | 170.59 | Not Reported | Not Reported |

| Compound E | 4593-19-5 | C₈H₁₄ClNO | 175.66 | 1.096 | 107 (1.8 Torr) |

Biological Activity

Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-, also known as a derivative of chloroacetophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features a chloro-substituted aromatic ring that is expected to influence its biological properties. The presence of methoxy groups and chlorine atoms suggests potential interactions with biological targets.

Biological Activities

Ethanone derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of chloroacetophenone derivatives against a range of pathogens. For instance, compounds similar to Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)- have shown effectiveness against drug-resistant bacterial strains, indicating their potential as antibacterial agents .

- Antitumor Activity : Research has indicated that certain ethanone derivatives exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies highlight that modifications in the aromatic ring can enhance antitumor efficacy .

- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects, potentially through the inhibition of nitric oxide production in macrophages . This activity is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various ethanone derivatives, including Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)-. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| Ethanone, 2-chloro-1-(2-chloro-5-methoxyphenyl)- | 32 |

| Control (Ampicillin) | 8 |

| Control (Ciprofloxacin) | 4 |

These findings underscore the compound's potential as an alternative antimicrobial agent.

Antitumor Activity

In another study focusing on cancer cell lines, Ethanone derivatives were tested for cytotoxicity. The results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The data suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The proposed mechanisms by which Ethanone derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Some derivatives have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What critical parameters should be optimized during the synthesis of 2-chloro-1-(2-chloro-5-methoxyphenyl)ethanone to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reactions but risk side-product formation. Lower temperatures improve selectivity in halogenation steps .

- pH : Alkaline conditions (e.g., NaOH in ethanol) are critical for Claisen-Schmidt condensations to avoid premature hydrolysis of intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of aromatic ketones and stabilize intermediates during substitution reactions .

Monitoring via TLC or HPLC at intermediate stages ensures progress and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR identify substituent positions on the phenyl ring (e.g., distinguishing 2-chloro vs. 5-methoxy groups via coupling patterns) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1700 cm) and C-Cl vibrations (~550–750 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClO) and isotopic patterns for chlorine .

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling halogenated ethanones in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats minimize skin/eye contact. Respiratory protection is advised for fine powders .

- Storage : Store in cool, dry conditions away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Benchmarking : Compare computed H NMR shifts (using Gaussian or ORCA) with experimental data from NIST or crystallographic studies . Discrepancies often arise from solvent effects or conformational flexibility.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement). Substituent effects (e.g., Cl, OCH) on bond lengths/angles can validate computational models .

- Dynamic NMR : Probe rotational barriers of the ketone group to assess intramolecular interactions affecting shifts .

Q. What strategies address challenges in crystallizing halogenated ethanones, and how do substituents influence packing motifs?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Halogen bonding (Cl···Cl) and π-stacking (methoxy-phenyl) often stabilize lattice structures .

- Twinned Data Refinement : SHELXL’s TWIN command resolves overlapping reflections in cases of pseudo-merohedral twinning .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H vs. O···H contacts) using CrystalExplorer .

Q. How do electron-withdrawing substituents (e.g., Cl) influence the reactivity of the ketone group in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Chlorine atoms deactivate the phenyl ring, directing electrophilic substitution to the para position. The ketone’s electrophilicity is enhanced, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) improve yields in Suzuki-Miyaura couplings by mitigating steric hindrance from substituents .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to correlate substituent effects with activation energies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Evaluation : Prioritize data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs. NIST and PubChem provide vetted references .

- Reproducibility : Recrystallize the compound using standardized protocols (e.g., slow cooling in ethanol) to confirm melting points .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dichlorinated derivatives) that may alter physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.